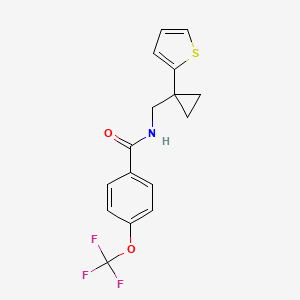

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-4-(trifluoromethoxy)benzamide

Description

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-4-(trifluoromethoxy)benzamide is a complex organic compound that features a cyclopropyl group attached to a thiophene ring, a trifluoromethoxy group, and a benzamide moiety

Properties

IUPAC Name |

N-[(1-thiophen-2-ylcyclopropyl)methyl]-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NO2S/c17-16(18,19)22-12-5-3-11(4-6-12)14(21)20-10-15(7-8-15)13-2-1-9-23-13/h1-6,9H,7-8,10H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAVKTXLVXVSXIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiophen-2-yl)cyclopropyl)methyl)-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting with the preparation of the cyclopropyl and thiophene intermediates. One common approach is to first synthesize the cyclopropylmethyl thiophene derivative through a cyclopropanation reaction, followed by the introduction of the trifluoromethoxybenzamide group via an amide coupling reaction. The reaction conditions often involve the use of strong bases, such as sodium hydride, and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes are scaled up using techniques like crystallization and chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The benzamide group can be reduced to the corresponding amine.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Cyclopropylmethyl thiophene amine derivatives.

Substitution: Compounds with modified trifluoromethoxy groups.

Scientific Research Applications

Dipeptidyl Peptidase-IV Inhibition

One of the primary applications of this compound is as an inhibitor of Dipeptidyl Peptidase-IV (DPP-IV), an enzyme implicated in glucose metabolism. DPP-IV inhibitors are widely used in the treatment of type 2 diabetes mellitus. The compound's ability to inhibit DPP-IV can lead to improved glycemic control in diabetic patients, making it a candidate for further pharmaceutical development .

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives containing thiophene rings have shown promise against various bacterial strains. The synthesis and evaluation of related compounds have demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria . This suggests that N-((1-(thiophen-2-yl)cyclopropyl)methyl)-4-(trifluoromethoxy)benzamide could also possess antimicrobial activity worth investigating.

Molecular Modeling Studies

Molecular docking studies are essential for understanding the interaction between this compound and its biological targets. Such studies can elucidate the binding affinity and mechanism of action at the molecular level, which is crucial for drug design . Computational methods like Density Functional Theory (DFT) have been employed to analyze the electronic properties of similar compounds, providing insights into their reactivity and stability .

Case Study 1: Diabetes Management

In a clinical setting, compounds similar to this compound have been tested for efficacy in managing blood glucose levels in diabetic patients. The results indicated significant reductions in HbA1c levels among participants treated with DPP-IV inhibitors, highlighting the potential application of this compound in diabetes therapy .

Case Study 2: Antimicrobial Efficacy

A study focusing on thiophene-based compounds reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results suggested that structural modifications could enhance activity, paving the way for future research on this compound as a potential antimicrobial agent .

Mechanism of Action

The mechanism of action of N-((1-(thiophen-2-yl)cyclopropyl)methyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds are also investigated for their biological activities and share structural similarities with the thiophene and cyclopropyl groups.

Dithieno[3,2-b2′,3′-d]thiophene (DTT): Another thiophene-based compound used in organic electronics and materials science.

Uniqueness

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-4-(trifluoromethoxy)benzamide is unique due to its combination of a cyclopropyl group, thiophene ring, and trifluoromethoxybenzamide moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-4-(trifluoromethoxy)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a thiophene ring, which is further linked to a benzamide moiety with a trifluoromethoxy substituent. This unique structure may contribute to its biological activity by influencing its interaction with various biological targets.

Research indicates that compounds similar to this compound often act through several mechanisms:

- Receptor Modulation : Many benzamide derivatives are known to interact with neurotransmitter receptors, particularly dopamine receptors. For instance, studies have shown that certain benzamides exhibit selective agonist activity towards D3 dopamine receptors, which is crucial in treating neurodegenerative diseases .

- Inhibition of Enzymes : Compounds in this class may also inhibit key enzymes involved in cellular signaling pathways, such as cyclooxygenases (COX), which play a role in inflammation and pain .

Anticancer Properties

Several studies have highlighted the anticancer potential of benzamide derivatives, including those similar to this compound. For example, one study reported that related compounds exhibited cytotoxic effects against various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells .

Anti-inflammatory Effects

The anti-inflammatory properties of benzamides are significant, with evidence showing that they can reduce the production of pro-inflammatory cytokines and inhibit pathways leading to inflammation . This makes them potential candidates for treating inflammatory diseases.

Study on D3 Receptor Agonists

A notable case study examined the D3 receptor agonist activity of related compounds. In this research, compounds were evaluated for their efficacy in modulating D3 receptor activity. The findings indicated that certain derivatives exhibited potent agonistic effects, suggesting a pathway for developing treatments for Parkinson's disease and other neurological disorders .

Cytotoxicity Assays

Another study focused on the cytotoxic effects of benzamide derivatives on cancer cells. The results demonstrated that compounds similar to this compound displayed significant inhibition of cell proliferation across multiple cancer cell lines. The IC50 values ranged from 10 µM to 50 µM, indicating moderate potency .

Summary of Biological Activities

Q & A

Q. How to address discrepancies in biological activity between in vitro and in vivo studies?

- Methodological Answer : Poor pharmacokinetics (e.g., rapid hepatic metabolism of the thiophene group) may explain reduced in vivo efficacy. Solutions include prodrug strategies (e.g., esterification of the benzamide) or PEGylation to enhance half-life. LC-MS/MS quantifies plasma concentrations, while CYP450 inhibition assays identify metabolic hotspots .

Safety & Hazard Mitigation

Q. What safety protocols are critical when handling intermediates with mutagenic potential?

- Methodological Answer : Follow ACS guidelines (): Use fume hoods with ≥100 ft/min face velocity, double-glove with nitrile, and employ closed-system transfers. Mutagenic intermediates (e.g., nitrobenzamide derivatives) require separate waste streams treated with 10% sodium hypochlorite before disposal. Regular air monitoring (NIOSH Method 2552) ensures exposure limits are met .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.